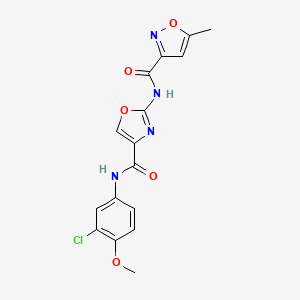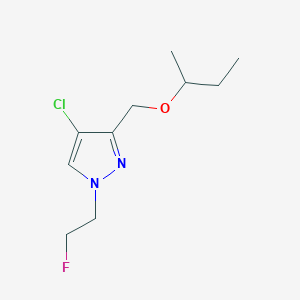
5-Bromo-7-fluoro-2-naphthoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 5-Bromo-7-fluoro-2-naphthoic acid, is a halogenated naphthoic acid derivative. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the properties and potential synthesis of this compound.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including bromination, acylation, and hydrolysis. For instance, the synthesis of 2-Amino-2-(5-bromo-6-methoxy-2-naphthyl) propionic acid, an intermediate of naproxen, was achieved with a high yield of 96% using bromination of 2-methoxynaphthalene with 1,3-dibromo-5,5-dimethyl hydantoin (DBDMH) in the presence of hydrochloric acid in acetone, followed by acylation and Bucherer Berg's reaction . This suggests that a similar approach could potentially be adapted for the synthesis of this compound, with appropriate modifications to introduce the fluoro group at the correct position on the naphthalene ring.
Molecular Structure Analysis
The molecular structure of related compounds can be complex, with specific interactions such as hydrogen bonding playing a significant role in the crystal structure. For example, the crystal structure of a 1:1 adduct of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with 2-(naphthalen-2-yloxy)acetic acid showed a planar heterodimer formed through cyclic hydrogen-bonding motifs . This information is valuable for predicting the molecular structure of this compound, which may also exhibit specific intermolecular interactions due to the presence of halogen atoms that can participate in halogen bonding or influence the overall molecular conformation.
Chemical Reactions Analysis
The chemical reactivity of halogenated naphthoic acids can be inferred from the reactions of similar compounds. The presence of bromo and fluoro substituents on the aromatic ring can affect the reactivity of the carboxylic acid group and influence the formation of various derivatives. For example, the synthesis of S',5'-dimethylphenyl 3-bromo-4,6,7-trimethoxy-2-naphthoate from 3-bromo-4,6,7-trimethoxy-2-naphthoic acid suggests that halogenated naphthoic acids can react with phenols to form esters . This indicates that this compound could potentially undergo similar reactions to form ester derivatives or other functionalized compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated naphthoic acids can be diverse. The presence of halogen atoms can influence properties such as solubility, melting point, and reactivity. For instance, the crystal structure of a related compound was determined to crystallize monoclinically with specific cell dimensions, which provides insight into the solid-state properties that could be expected for this compound . Additionally, the antibacterial activity of 5-methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridone-3-carboxylic acid derivatives suggests that the introduction of halogen atoms into naphthoic acid derivatives can impact their biological activity . This could imply that this compound may also exhibit unique biological properties that could be of interest for pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Applications
The synthesis of mono- and difluoronaphthoic acids, including derivatives similar to "5-Bromo-7-fluoro-2-naphthoic acid," plays a crucial role in the development of biologically active compounds. Aryl carboxamides, structural units found in these compounds, are essential for creating fluorinated versions of naphthoic acids, which are relatively unknown compared to their benzoic acid counterparts. The synthesis process involves electrophilic fluorination, starting from corresponding bromo compounds, and employs a novel route that includes the elaboration of commercial fluorinated phenylacetic acids. These methods facilitate the creation of structurally diverse naphthoic acids for potential use in pharmaceuticals and agrochemicals (Tagat et al., 2002).
Analytical Applications
"this compound" and its derivatives find applications in analytical chemistry, particularly in the development of fluorogenic labelling reagents for high-performance liquid chromatography (HPLC). For instance, 2-Bromoacetyl-6-methoxynaphthalene (Br-AMN) has been used as a fluorogenic labelling reagent for the HPLC analysis of carboxylic acid salts in pharmaceutical formulations. This demonstrates the compound's utility in enhancing analytical methods for drug quality control and research (Gatti et al., 1996).
Material Science and Sensing Applications
In material science, derivatives of "this compound" contribute to the development of novel materials with specific sensing capabilities. For example, boric-acid-functional lanthanide metal-organic frameworks (LMOFs) incorporating fluorinated naphthoic acids have shown selective ratiometric fluorescence detection of fluoride ions. This application underscores the potential of these compounds in creating sensitive and selective sensors for environmental monitoring and analytical applications (Yang et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-bromo-7-fluoronaphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrFO2/c12-10-5-8(13)4-7-3-6(11(14)15)1-2-9(7)10/h1-5H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBKMNBPOMCDLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2C=C1C(=O)O)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B2505633.png)
![Tert-butyl 3-(methylsulfonimidoyl)-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2505637.png)


![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3,5-dimethoxyphenyl)methanone](/img/structure/B2505641.png)


![Methyl 4-([(3-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoate](/img/structure/B2505647.png)

![2-(2-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B2505650.png)


![6-Chloro-N-[2-(dimethylamino)ethyl]-N-(2-methoxyethyl)pyridine-2-carboxamide](/img/structure/B2505655.png)
![3-isopropyl-8,9-dimethoxy-5-(octylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2505656.png)